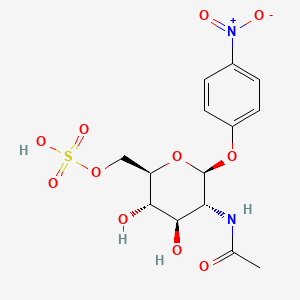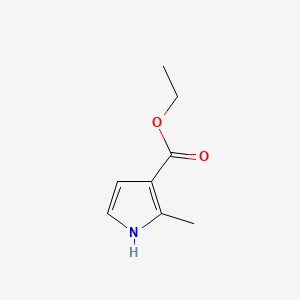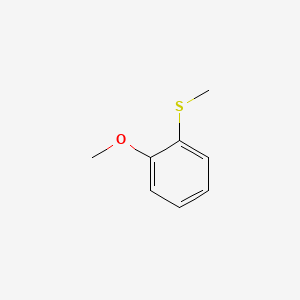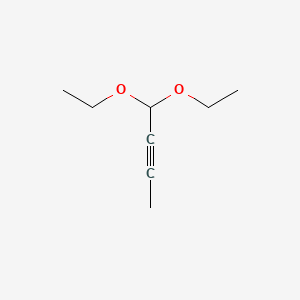
1-Bromo-4-phenylsulfanylbenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-Bromo-4-phenylsulfanylbenzene has been reported. For instance, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized . These belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1-Bromo-4-phenylsulfanylbenzene: is a versatile reagent in organic synthesis. It serves as a building block for creating complex molecules due to its reactive bromine atom, which can undergo various substitution reactions . Its phenylsulfanyl group can act as a directing group in metal-catalyzed coupling reactions, facilitating the formation of carbon-sulfur bonds .
Pharmaceutical Research
In pharmaceutical research, 1-Bromo-4-phenylsulfanylbenzene is utilized to synthesize sulfonamide-based compounds. These molecules are known for their antimicrobial properties and are used in the development of new antibiotics . The compound’s ability to introduce a phenylsulfanyl moiety into drug candidates can enhance their biological activity.
Materials Science
This compound finds applications in materials science, particularly in the synthesis of organic semiconductors and fluorescent dyes. Its incorporation into polymers can lead to materials with unique electronic properties suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Chemical Research
1-Bromo-4-phenylsulfanylbenzene: is often used in chemical research to study reaction mechanisms and develop new synthetic methodologies. Its well-defined structure and reactivity make it an ideal candidate for mechanistic studies in bromination and cross-coupling reactions .
Industrial Applications
In the industrial sector, this compound is employed in the synthesis of fine chemicals and intermediates. Its applications range from the production of agrochemicals to the manufacturing of dyes and pigments, where its bromine and sulfur functionalities are leveraged for diverse chemical transformations .
Environmental Research
Due to its stability and well-characterized interactions with various substrates, 1-Bromo-4-phenylsulfanylbenzene is used in environmental research to model the behavior of similar organic compounds in ecosystems. It helps in understanding the environmental fate of brominated organic pollutants.
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-4-phenylsulfanylbenzene is the benzene ring in organic compounds. The benzene ring is a key structural component in a wide range of organic compounds, and its reactivity plays a crucial role in many chemical reactions .
Mode of Action
1-Bromo-4-phenylsulfanylbenzene interacts with its targets through a process known as Electrophilic Aromatic Substitution (EAS). In this process, the bromine atom in the compound acts as an electrophile, forming a sigma-bond with the benzene ring. This interaction generates a positively charged intermediate, known as an arenium ion . In the second step of the reaction, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The EAS reaction involving 1-Bromo-4-phenylsulfanylbenzene affects the biochemical pathway of aromatic compound synthesis. The introduction of the bromine atom to the benzene ring can lead to the formation of various downstream products, depending on the specific conditions and reactants present .
Pharmacokinetics
The compound’s physical and chemical properties, such as its molecular weight of 265169, density of 15±01 g/cm3, and boiling point of 3556±250 °C at 760 mmHg , suggest that it may have significant bioavailability.
Result of Action
The result of the action of 1-Bromo-4-phenylsulfanylbenzene is the formation of a brominated benzene ring. This reaction can lead to the synthesis of a wide range of brominated organic compounds, which have applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of 1-Bromo-4-phenylsulfanylbenzene can be influenced by various environmental factors. For instance, the rate and outcome of the EAS reaction can be affected by the presence of catalysts, the temperature, and the pH of the reaction environment . Additionally, the stability and efficacy of the compound can be influenced by storage conditions, such as temperature and humidity .
Eigenschaften
IUPAC Name |
1-bromo-4-phenylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXVKUVWFRUQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309951 | |
| Record name | 1-Bromo-4-(phenylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65662-88-6 | |
| Record name | 65662-88-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-4-(phenylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMOPHENYL PHENYL SULFIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




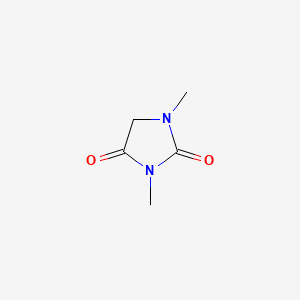

![[Leu8,des-Arg9]bradykinin](/img/structure/B1580625.png)
